molecular formula C21H24BrN5O3S B2567831 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 923244-77-3

5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2567831
CAS No.: 923244-77-3
M. Wt: 506.42
InChI Key: VIVYMFGMZACPQM-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and ethoxy-substituted benzene ring linked to a pyrimidine-containing phenyl group. The pyrimidine moiety is further substituted with an ethylamino group at position 4 and a methyl group at position 5.

Synthetic routes for analogous compounds involve coupling halogenated pyrimidines with sulfonamide intermediates under acid-catalyzed conditions, as seen in related syntheses (e.g., using 4-Toluene sulfonic acid in dioxane) .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O3S/c1-4-23-20-12-14(3)24-21(26-20)25-16-7-9-17(10-8-16)27-31(28,29)19-13-15(22)6-11-18(19)30-5-2/h6-13,27H,4-5H2,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVYMFGMZACPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide have shown promising results against various human tumor cell lines. In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain sulfonamide derivatives can inhibit cell proliferation in lung, colon, and breast cancer cell lines at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that sulfonamide derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. A study reported that derivatives of similar structure exhibited minimum inhibitory concentrations (MICs) that were effective against various bacterial strains, showcasing their potential as therapeutic agents .

Case Studies

Study Focus Findings
NCI EvaluationAnticancerSignificant inhibition of tumor cell lines with GI50 values between 1.9–3.0 μM .
Antibacterial ScreeningBacterial InhibitionEffective against Gram-positive and Gram-negative bacteria with notable MIC values .
Structural AnalysisSynthesis OptimizationImproved yields through modified synthetic pathways .

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1) Key Difference: The pyrimidine ring here has a diethylamino group (vs. ethylamino in the target compound), and the benzene ring is substituted with methoxy and methyl groups (vs. bromo and ethoxy). The absence of bromo may lower steric hindrance and electronic effects at the benzene ring .
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Key Difference: A morpholine group replaces the ethylamino substituent on the pyrimidine, and a sulfanyl (S−) linker is present. Impact: Morpholine introduces a polar, oxygen-containing heterocycle, which may alter binding affinity to targets like kinases or GPCRs. The sulfanyl linker could influence conformational flexibility .

Variations in the Sulfonamide-Bearing Aromatic Ring

  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Key Difference: A pyridine ring replaces the benzene ring, with methoxy and bromo substituents. The sulfonamide is attached to a difluorophenyl group. The pyridine vs. benzene core may alter π-π stacking interactions in target binding .
  • Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-Bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide)

    • Key Difference : A dual pyrimidine core with bromophenyl and propylsulfamide groups.
    • Impact : Macitentan’s dual endothelin receptor antagonism highlights the therapeutic relevance of brominated pyrimidine-sulfonamide hybrids. The target compound’s ethoxy group may confer distinct selectivity profiles .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituents Potential Therapeutic Application
Target Compound ~550 3.5 Bromo, ethoxy (benzene); ethylamino, methyl (pyrimidine) Kinase inhibition, receptor antagonism
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide ~530 4.2 Methoxy, methyl (benzene); diethylamino (pyrimidine) Antibacterial, anticancer
Macitentan 588.4 4.8 Bromophenyl, propylsulfamide (pyrimidine) Pulmonary arterial hypertension
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ~405 2.8 Bromo, methoxy (pyridine); difluorophenyl (sulfonamide) Enzyme inhibition (e.g., carbonic anhydrase)

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance hydrogen bonding with target proteins compared to methoxy or methyl groups in analogs .
  • Pharmacokinetics: Ethylamino (vs. diethylamino) balances lipophilicity and solubility, suggesting favorable oral bioavailability .

Biological Activity

5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18BrN5O2C_{19}H_{18}BrN_5O_2 with a molecular weight of approximately 428.3 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Sulfonamides, including derivatives like the one discussed, have been widely studied for their antimicrobial properties. They inhibit bacterial growth by blocking folic acid synthesis through competitive inhibition of dihydropteroate synthase. Research indicates that variations in the sulfonamide structure can enhance or diminish this activity.

Antitumor Effects

Recent studies have suggested that certain sulfonamide derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. The specific compound has shown promise in preliminary assays targeting specific cancer cell lines.

The biological activity of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : Potential interactions with specific cellular receptors could modulate signaling pathways related to cell proliferation and apoptosis.
  • Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can affect ion channel activity, influencing cellular excitability and signaling.

Cardiovascular Effects

A study evaluated the effects of various benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits or risks associated with these compounds .

Docking Studies

Theoretical docking studies have been conducted to predict the binding affinity of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide to target proteins involved in cardiovascular functions. These studies indicated potential interactions with calcium channels, which could explain observed changes in perfusion pressure .

Data Summary Table

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
CardiovascularDecrease in perfusion pressure
Enzyme InhibitionBlockage of metabolic pathways

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